(2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
The compound (2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and UV activity for monitoring reactions . The 2-carboxyethylsulfanyl side chain introduces a thioether linkage, which may enhance stability or enable conjugation in bioconjugation applications.
Properties
IUPAC Name |
(2S)-3-(2-carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-19(24)9-10-29-12-18(20(25)26)22-21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNUYRWJAGKPHE-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features several key functional groups:
- Fluorenylmethoxycarbonyl (Fmoc) : A common protecting group in peptide synthesis that enhances stability.
- Carboxyethylsulfanyl Group : This moiety may contribute to the compound's reactivity and interaction with biological targets.
- Amino Acid Backbone : The structure resembles that of natural amino acids, suggesting potential interactions with biological systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, potentially making this compound useful in treating infections.
Biological Activity Data
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways. |
| Receptor Modulation | Possible interaction with neurotransmitter receptors, influencing signaling pathways. |
| Antimicrobial Activity | Preliminary evidence suggests activity against certain bacterial strains. |
Case Studies and Research Findings
- Peptide Synthesis Applications : The fluorenylmethoxycarbonyl group allows for efficient solid-phase peptide synthesis (SPPS), enhancing the yield and purity of synthesized peptides. Research indicates that compounds utilizing this group can improve stability against enzymatic degradation during synthesis .
- Antimicrobial Studies : A study investigating structurally similar compounds found significant antimicrobial properties against Gram-positive bacteria. While specific data for this compound is limited, it is hypothesized that the carboxyethylsulfanyl group may enhance these effects .
- Mechanistic Studies : Research into the mechanism of action suggests that the compound may interact with protein targets involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. Further studies are needed to elucidate these interactions fully .
Comparison with Similar Compounds
Structural and Functional Insights
Side-Chain Modifications :
- Hydrophobic vs. Polar Groups : The 2-methylphenyl substituent in HY-W010984 increases hydrophobicity, making it suitable for hydrophobic interaction studies. In contrast, the 2-hydroxyphenyl variant introduces polarity and hydrogen-bonding capacity.
- Fluorinated Derivatives : Fluorine substitution (e.g., difluoromethyl or trifluorophenyl groups) enhances metabolic stability and bioavailability by reducing oxidative metabolism .
Thioether vs. Ether/Oxygen Linkages :
- The 2-carboxyethylsulfanyl group in the target compound introduces a sulfur atom, which may confer redox sensitivity compared to oxygen-based linkages (e.g., propan-2-yloxy in EN300-649927 ). Thioethers are less prone to hydrolysis than esters, improving stability under acidic conditions.
Purity and Storage :
- Most Fmoc-protected analogs exhibit >95% purity (HPLC) and require storage at -20°C to maintain stability .
Challenges and Limitations
Preparation Methods
Thioether Formation via Solid-Phase Peptide Synthesis (SPPS) Techniques
A recent patent (US20230220001A1) describes a method for synthesizing thioether-containing peptides, which is applicable to the preparation of thioether amino acid derivatives such as the target compound. The method involves:
- Incorporation of a thiol-containing amino acid (e.g., cysteine) onto a resin-bound peptide chain.
- Reaction with electrophilic carboxyethyl derivatives to form the thioether linkage on the solid phase.
- Use of mild conditions to preserve stereochemistry and avoid side reactions.
- Subsequent cleavage from the resin and purification.
This approach allows for precise control over the site and stereochemistry of thioether formation and is advantageous for producing Fmoc-protected amino acids with complex side chains.
Solution-Phase Synthesis Using Protected Amino Acid Precursors
An alternative method involves:
- Starting from commercially available Fmoc-protected cysteine or a related amino acid.
- Reaction of the free thiol group with a suitable electrophilic carboxyethyl reagent, such as bromoacetic acid or its activated derivatives, to form the thioether bond.
- Reaction conditions typically involve mild bases (e.g., triethylamine) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is monitored by chromatographic and spectroscopic techniques to ensure completion and stereochemical fidelity.
This method is widely used for preparing Fmoc-protected thioether amino acids for incorporation into peptides via SPPS.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thioether formation | Fmoc-Cys-OH, bromoacetic acid derivative, base (e.g., Et3N), DMF or DMSO | Mild temperature (room temp to 40°C) to avoid racemization; reaction time 2-24 h |
| Amino protection | Fmoc-Cl or pre-protected amino acid used | Ensures compatibility with peptide synthesis |
| Purification | Reverse-phase HPLC, crystallization | Confirms purity and stereochemistry |
Optimization studies indicate that controlling pH and temperature is critical to prevent side reactions such as disulfide formation or racemization. The use of protecting groups on carboxyl functions during intermediate steps may be necessary to improve yields.
Analytical and Characterization Data
The product is typically characterized by:
- NMR spectroscopy : Confirming the presence of the thioether linkage and Fmoc group.
- Mass spectrometry : Molecular ion peaks consistent with the expected molecular weight.
- Chiral HPLC : To confirm enantiomeric purity.
- Elemental analysis : To verify composition.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-phase thioether synthesis | Resin-bound thiol amino acid reacted with electrophile | High stereochemical control; scalable | Requires specialized resin and equipment |
| Solution-phase thioether formation | Reaction of Fmoc-Cys with electrophilic carboxyethyl reagent | Simpler setup; readily available reagents | Potential for racemization; purification needed |
Research Findings and Notes
- Thioether-containing amino acids such as (2S)-3-(2-Carboxyethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are valuable in designing peptides with enhanced stability due to the thioether bond's resistance to enzymatic cleavage.
- Recent patent literature emphasizes the utility of solid-phase methods for efficient synthesis and incorporation into peptides with minimal racemization and side reactions.
- The choice of electrophilic reagent and reaction conditions significantly affects yield and purity.
- The Fmoc protecting group is favored for its stability during peptide synthesis and ease of removal under mild basic conditions.
Q & A
Q. What synthetic strategies are commonly employed to introduce the Fmoc-protected amino group and carboxyethylsulfanyl moiety in this compound?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The Fmoc group is introduced to protect the α-amino group during coupling reactions, while the carboxyethylsulfanyl group is typically added through thiol-ene "click" chemistry or Michael addition under mild acidic conditions (pH 6–7) to avoid premature deprotection . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) are standard for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms regioselectivity of the sulfanyl group and Fmoc protection. For example, the Fmoc aromatic protons appear as distinct signals at δ 7.3–7.8 ppm in 1H NMR .
Advanced Research Questions
Q. How can researchers mitigate disulfide formation during synthesis of the carboxyethylsulfanyl group?
To prevent unintended disulfide bonds, reactions should be performed under an inert atmosphere (N₂/Ar) with reducing agents like tris(2-carboxyethyl)phosphine (TCEP) . TCEP (5–10 mM) effectively maintains thiols in their reduced state without interfering with Fmoc chemistry. Post-synthesis, purification via size-exclusion chromatography in degassed buffers (e.g., 0.1% TFA in acetonitrile/water) minimizes oxidative side reactions .
Q. What strategies resolve solubility challenges during purification of this hydrophobic Fmoc-protected derivative?
Solubility issues arise from the Fmoc group’s hydrophobicity. Researchers can:
- Use DMF or DMSO as co-solvents during HPLC purification.
- Adjust pH to 2–3 with trifluoroacetic acid (TFA) to protonate carboxylic acid groups, enhancing aqueous solubility.
- Employ lyophilization after ion-exchange chromatography for solvent-free recovery .
Data Contradiction & Stability Analysis
Q. How should researchers address discrepancies in reported stability data for Fmoc-protected thiol derivatives?
Stability variations may stem from storage conditions (e.g., moisture, light) or residual oxidizing agents. To resolve contradictions:
- Conduct accelerated stability studies under controlled humidity (10–60% RH) and temperature (4°C, 25°C).
- Quantify degradation products (e.g., Fmoc cleavage) via LC-MS/MS and correlate with environmental factors.
- Use Karl Fischer titration to assess moisture content in batches, as hydrolysis accelerates decomposition .
Q. What experimental designs validate the compound’s reactivity in peptide ligation or post-translational modifications?
- Perform kinetic assays using model peptides to compare thiol reactivity with maleimide or iodoacetyl groups.
- Monitor reaction progress via Ellman’s assay (quantifying free thiols at 412 nm) to optimize stoichiometry and pH.
- Validate regioselectivity in complex mixtures using tandem MS/MS fragmentation to identify conjugation sites .
Methodological Best Practices
Q. How can researchers ensure reproducibility in large-scale synthesis?
- Standardize coupling efficiency by pre-activating carboxyl groups with HOBt/DIC (1:1 molar ratio) for 30 minutes before SPPS.
- Validate batch consistency using high-resolution MS (HRMS) and circular dichroism (CD) to confirm secondary structure integrity in peptide conjugates .
Q. What safety protocols are essential for handling this compound’s thiol and Fmoc components?
- Use gloveboxes or fume hoods to avoid inhalation of Fmoc-deprotection byproducts (e.g., CO₂ and dibenzofulvene).
- Treat waste with oxidizing agents (e.g., H₂O₂) to neutralize residual thiols before disposal.
- Follow OECD guidelines for ecotoxicity screening, as thiol derivatives may exhibit uncharacterized environmental persistence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
